molecular formula C9H16N2O B1381385 3-Hexyl-1,2-oxazol-5-amine CAS No. 1378851-83-2

3-Hexyl-1,2-oxazol-5-amine

Cat. No.: B1381385
CAS No.: 1378851-83-2
M. Wt: 168.24 g/mol
InChI Key: PDQMIPHJIRGIJV-UHFFFAOYSA-N
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Description

3-Hexyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is also known by other names such as 3-Hexylisoxazol-5-amine and 5-Isoxazolamine, 3-hexyl- .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom in its backbone . The hexyl group is attached to the third carbon of the oxazol ring .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 297.3±20.0 °C, and its predicted density is 1.009±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 0.24±0.50 .

Scientific Research Applications

Energetic Materials Synthesis

Compounds similar to "3-Hexyl-1,2-oxazol-5-amine" have been explored for their potential in creating high-performing energetic materials. For instance, the amination of energetic anions has led to materials with explosive performances comparable to conventional explosives, showing their potential in military and civil applications (Klapötke, Piercey, & Stierstorfer, 2012).

Advanced Pharmaceutical Intermediates

Research has demonstrated the synthesis and biological evaluation of N-aryl-5-aryloxazol-2-amine derivatives as inhibitors for 5-lipoxygenase, a key enzyme in leukotriene synthesis. These findings suggest potential therapeutic applications in treating inflammation-related diseases, such as asthma and rheumatoid arthritis (Suh, Yum, & Cho, 2015).

Material Science and Polymer Modification

Poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amine compounds, including those related to "this compound". This research indicates the potential of such compounds in enhancing the properties of materials for medical applications, due to their improved thermal stability and promising biological activities (Aly & El-Mohdy, 2015).

Heterocyclic Compound Synthesis

Studies on the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives have opened new pathways for producing pharmaceutical compounds and amino alcohols, showcasing the versatility of oxazol-5-amine related compounds in synthesizing complex molecular structures (Ella-Menye, Sharma, & Wang, 2005).

Future Directions

Oxazole derivatives, including 3-Hexyl-1,2-oxazol-5-amine, continue to be of interest in medicinal chemistry due to their wide spectrum of biological activities . Future research may focus on synthesizing

Mechanism of Action

Target of Action

3-Hexyl-1,2-oxazol-5-amine, also known as HEA, is a relatively new compound that has recently gained attention in the field of scientific research due to its potential properties in various fields

Mode of Action

The exact mode of action of this compound is currently under investigation. . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .

Biochemical Pathways

. These suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

24 g/mol suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. , it is likely that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

, suggesting that it may be relatively stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

3-Hexyl-1,2-oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with various receptors and transporters, modulating their function and affecting cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production. The impact of this compound on these cellular processes underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule’s function. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound exhibits good stability under various conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be complex. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications of this compound. Threshold effects have also been observed, where a certain dose is required to achieve the desired biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility of this compound, facilitating its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This can lead to changes in the levels of metabolites and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For example, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the localization of this compound within the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .

Properties

IUPAC Name

3-hexyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQMIPHJIRGIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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